molecular formula C20H12N2O3S2 B14127354 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide

4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B14127354
M. Wt: 392.5 g/mol
InChI Key: JNAQPBQINZFZJN-UHFFFAOYSA-N
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Description

4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of thiazole and chromene structures. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Chromenes, on the other hand, are recognized for their antioxidant and anticancer activities . The combination of these two structures in a single molecule makes this compound a compound of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiochromeno derivatives with appropriate thiazole precursors under controlled conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as an antimicrobial and anticancer agent . In medicine, it is explored for its therapeutic potential in treating various diseases, including infections and cancer . In industry, it may be used in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects. The chromene structure contributes to the compound’s antioxidant properties, protecting cells from oxidative damage. Together, these interactions result in the compound’s overall biological activity.

Comparison with Similar Compounds

4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide can be compared with other thiazole and chromene derivatives. Similar compounds include 2,4-disubstituted thiazoles and various chromene derivatives. What sets this compound apart is the combination of both thiazole and chromene structures in a single molecule, which may enhance its biological activities and therapeutic potential.

Properties

Molecular Formula

C20H12N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-oxo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H12N2O3S2/c23-18-11-5-1-3-7-14(11)25-9-13(18)19(24)22-20-21-17-12-6-2-4-8-15(12)26-10-16(17)27-20/h1-9H,10H2,(H,21,22,24)

InChI Key

JNAQPBQINZFZJN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=COC5=CC=CC=C5C4=O

Origin of Product

United States

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